molecular formula C12H5Cl5 B1596622 2,3,3',4',5-Pentachlorobiphenyl CAS No. 70424-68-9

2,3,3',4',5-Pentachlorobiphenyl

Cat. No. B1596622
CAS RN: 70424-68-9
M. Wt: 326.4 g/mol
InChI Key: PVYBHVJTMRRXLG-UHFFFAOYSA-N
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Description

2,3,3',4',5-Pentachlorobiphenyl (also known as PCB-105) is a polychlorinated biphenyl (PCB) compound which has been widely studied due to its potential toxicity and environmental persistence. PCB-105 is one of the most widely studied PCB compounds due to its high level of chlorination, and is the most toxic of the PCB compounds. It has been used in a variety of industrial applications and has been found in many environmental samples. PCB-105 is known to be toxic to humans and animals, and has been linked to a variety of health problems.

Scientific Research Applications

1. Thyroid Dysfunction Research

  • Application Summary: PCB118 has been found to induce thyroid dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells .
  • Methods of Application: FRTL-5 cells were treated with different concentrations of PCB118 or dimethyl sulfoxide (DMSO). The effects of PCB118 on FRTL-5 cells viability and apoptosis were assessed by using a Cell Counting Kit-8 assay and apoptosis assays, respectively .
  • Results: Higher PCB118 concentrations can inhibit cell viability in a concentration- and time-dependent manner. Akt, p-Akt, and p-FoxO3a protein or mRNA levels increased significantly in PCB118-treated groups and NIS protein and mRNA levels decreased considerably compared with the control groups .

2. Thyrocyte Autophagy Research

  • Application Summary: PCB118 has been shown to induce thyrocyte autophagy by promoting calcium influx via Store-Operated Ca2+ Entry .
  • Methods of Application: Fischer rat thyroid cell line-5 (FRTL-5) cells were exposed to different doses of PCB118 at 0, 0.25, 2.5, and 25 nM for 0–48 h. Western blot analysis of autophagy-related proteins P62, BECLIN1, and LC3 demonstrated that PCB118 induced autophagy formation in dose- and time-dependent manner .
  • Results: PCB118 treatment led to time- and dose-dependent increase in intracellular calcium concentration. Additionally, PCB118 promoted store-operated Ca2+ entry (SOCE) channel followed by significant increase of ORAI1 and STIM1 protein levels .

properties

IUPAC Name

1,2,5-trichloro-3-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-4-8(12(17)11(16)5-7)6-1-2-9(14)10(15)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYBHVJTMRRXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074211
Record name 2,3,3',4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4',5-Pentachlorobiphenyl

CAS RN

70424-68-9
Record name 2,3,3',4',5-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL37H89TCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
IATM Meerts, S Hoving, JHJ Van Den Berg… - Toxicological …, 2004 - academic.oup.com
Previous studies have revealed that one of the major metabolites of PCBs detected in human blood, 4-OH-2,3,3′,4′,5-pentaCB (4-OH-CB107), accumulated in fetal liver, brain, and …
Number of citations: 70 academic.oup.com
IATM Meerts, H Lilienthal, S Hoving… - Toxicological …, 2004 - academic.oup.com
In the present study the developmental neurotoxic effects of the PCB metabolite 4-OH-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107) were compared with effects caused by a mixture …
Number of citations: 106 academic.oup.com
M Öberg, A Sjödin, H Casabona… - Toxicological …, 2002 - academic.oup.com
This study was done to generate kinetic data on individual congeners of chlorinated biphenyls in the low dose range, which could be of value in the risk assessment procedure. Male …
Number of citations: 65 academic.oup.com
M Ochiai, M Iida, T Agusa, K Takaguchi… - Toxicological …, 2018 - academic.oup.com
Polychlorinated biphenyls (PCBs) and their hydroxylated metabolites (OH-PCBs) have been detected in tissues of both wild animals and humans. Several previous studies have …
Number of citations: 10 academic.oup.com
S Mise, Y Haga, T Itoh, A Kato, I Fukuda… - Toxicological …, 2016 - academic.oup.com
Polychlorinated biphenyls (PCBs) accumulate in mammals via the food chain because of their characteristics such as slow degradation and high hydrophobicity. One of the 209 PCB …
Number of citations: 16 academic.oup.com
F Soeda, T Kaitsuka, T Shirasaki… - Journal of health …, 2005 - jstage.jst.go.jp
Hydroxylated polychlorinated biphenyl (OHPCB) is a major metabolite of PCB, which is an endocrine disruptor. In this study, we investigated the neurobehavioral effects of prenatal …
Number of citations: 4 www.jstage.jst.go.jp
E Goto, Y Haga, M Kubo, T Itoh, C Kasai, O Shoji… - Chemosphere, 2018 - Elsevier
2,3′,4,4′,5-Pentachlorobiphenyl (CB118) is one of the most abundant polychlorinated biphenyl (PCB) congeners in the environment, and perfluoroalkyl acids, including …
Number of citations: 9 www.sciencedirect.com
RW Moore, TA Rudy, A Bergman, HM Theobald… - Toxicologist, 1996 - hero.epa.gov
One of several mechanisms by which polychlorinated biphenyl (PCB) mixtures may act in Ah receptor-independent fashion is via conversion to hydroxylated metabolites that bind to …
Number of citations: 3 hero.epa.gov
MY Wang, LF Zhang, D Wu, YQ Cai, DM Huang… - Science of the Total …, 2022 - Elsevier
Animals exposure to polychlorinated biphenyls (PCBs) may result in retention of hydroxylated PCBs (OH-PCBs). OH-PCBs can be accumulated in animals, including humans, through …
Number of citations: 5 www.sciencedirect.com
A Bergman, A Nilsson, J Riego, U Om - Acta chem. scand, 1990 - actachemscand.org
A modified Ullman reaction is described for synthesis of the three most toxic coplanar PCBs, 3, 3', 4, 4'-tetrachloro [l4C] biphenyl, 3, 3', 4, 4', 5-pentachloro [14C] biphenyl and 3, 3', 4, 4', 5…
Number of citations: 62 actachemscand.org

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